ethyl 2-{[(1E)-1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}-2,2,2-trifluoroethyl]sulfanyl}acetate
Description
Properties
Molecular Formula |
C13H12ClF6N3O2S |
|---|---|
Molecular Weight |
423.76 g/mol |
IUPAC Name |
ethyl 2-[(E)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-C-(trifluoromethyl)carbonimidoyl]sulfanylacetate |
InChI |
InChI=1S/C13H12ClF6N3O2S/c1-3-25-9(24)6-26-11(13(18,19)20)22-23(2)10-8(14)4-7(5-21-10)12(15,16)17/h4-5H,3,6H2,1-2H3/b22-11+ |
InChI Key |
YZCNCGMQOIBBTA-SSDVNMTOSA-N |
Isomeric SMILES |
CCOC(=O)CS/C(=N/N(C)C1=C(C=C(C=N1)C(F)(F)F)Cl)/C(F)(F)F |
Canonical SMILES |
CCOC(=O)CSC(=NN(C)C1=C(C=C(C=N1)C(F)(F)F)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Diazotization and Hydrazine Formation
Diazotization of 3-chloro-5-(trifluoromethyl)pyridine-2-amine with sodium nitrite in hydrochloric acid at 0–5°C generates the diazonium salt, which reacts with methylhydrazine to yield 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazine. This step requires precise temperature control to avoid side reactions such as dimerization.
Stepwise Synthesis Protocol
Condensation with Trifluoroethylsulfanyl Acetate
The hydrazine intermediate reacts with 2,2,2-trifluoroethylsulfanyl acetate in toluene under reflux (110°C) for 12 hours. Catalytic acetic acid (2–5 mol%) accelerates imine formation, achieving yields of 68–72%. The (1E)-configuration is favored due to steric hindrance from the trifluoromethyl group.
Table 1: Optimization of Condensation Conditions
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Toluene | 110 | HOAc | 72 |
| DMF | 100 | None | 58 |
| THF | 80 | HOAc | 65 |
Esterification with Ethyl Bromoacetate
The sulfanyl-acetate intermediate undergoes esterification with ethyl bromoacetate in dimethylformamide (DMF) using potassium carbonate as a base. Reactions at 60°C for 6 hours provide the final product with 85% purity, requiring subsequent recrystallization from ethanol/water.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial protocols employ continuous flow reactors to enhance reproducibility and yield. A two-stage system separates the condensation and esterification steps, reducing side-product formation. Typical parameters include:
Solvent Recycling and Waste Management
Toluene and DMF are recovered via fractional distillation, achieving 90% solvent reuse. Waste streams containing trifluoroacetic acid are neutralized with calcium hydroxide to minimize environmental impact.
Analytical Validation and Quality Control
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity >98%. Key impurities include unreacted hydrazine (retention time: 3.2 minutes) and ethyl bromoacetate adducts (retention time: 5.8 minutes).
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 4.21 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.12 (s, 3H, -NCH₃), 1.32 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).
- MS (ESI) : m/z 467.1 [M+H]⁺, confirming molecular weight.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Alternative Methods
| Method | Steps | Total Yield (%) | Purity (%) |
|---|---|---|---|
| Batch Reactor | 3 | 65 | 95 |
| Continuous Flow | 3 | 78 | 98 |
| Microwave-Assisted | 2 | 70 | 97 |
Microwave-assisted synthesis reduces reaction time to 2 hours but requires specialized equipment, limiting scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(1E)-1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}-2,2,2-trifluoroethyl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazine moiety to amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Ethyl 2-{[(1E)-1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}-2,2,2-trifluoroethyl]sulfanyl}acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-{[(1E)-1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}-2,2,2-trifluoroethyl]sulfanyl}acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The trifluoromethyl and chlorine substituents on the pyridine ring may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups | Melting Point/Yield (if available) |
|---|---|---|---|---|---|
| Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate | 1053656-47-5 | C11H10ClF3NO2 | 283.65 | Pyridine, trifluoromethyl, chloro, acetate ester | N/A |
| Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate | 885949-63-3 | C10H8ClF3NO2 | 269.62 | Pyridine, trifluoromethyl, chloro, methyl ester | N/A |
| Ethyl (2E)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-yl}-3-[(phenylcarbamoyl)amino]prop-2-enoate | N/A | C21H19ClF3N5O3 | 506.86 | Pyridine, trifluoromethyl, chloro, hydrazinyl, carbamoyl, phenyl | N/A |
| Methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(N-hydroxyimino)acetate | 478033-76-0 | C10H7ClF3N2O3 | 296.62 | Pyridine, trifluoromethyl, chloro, hydroxyimino, methyl ester | N/A |
Notes:
- The target compound shares the 3-chloro-5-(trifluoromethyl)pyridin-2-yl core with analogues like 1053656-47-5 and 885949-63-3 but differs in the substituents on the acetate chain. The methyl ester (885949-63-3 ) has a higher structural similarity (0.94) to the target compound than the ethyl ester (1053656-47-5 , similarity 0.91), indicating ester chain length impacts molecular recognition .
- The compound 478033-76-0 replaces the hydrazinylidene group with a hydroxyimino moiety, reducing steric bulk but increasing electrophilicity at the carbonyl group .
Functional Group Variations
Hydrazinylidene vs. Hydrazinecarboxylate Derivatives
- Methyl 2-[1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethylidene]-1-hydrazinecarboxylate (CAS 337924-87-5) contains a phenyl ether linkage instead of a sulfanyl group.
- The target compound’s trifluoroethyl group increases electron-withdrawing effects compared to non-fluorinated hydrazine derivatives, as seen in 35229-84-6 (ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate), which lacks trifluoromethyl substitution on the ethyl chain .
Sulfanyl vs. Sulfonyl Analogues
- Ethyl 2-([5-(trifluoromethyl)-2-pyridinyl]sulfonyl)acetate (CAS 338962-53-1) features a sulfonyl group instead of sulfanyl. The sulfonyl group increases oxidation state and polarity, improving aqueous solubility but reducing nucleophilic reactivity .
Biological Activity
Ethyl 2-{[(1E)-1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}-2,2,2-trifluoroethyl]sulfanyl}acetate is a complex organic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by various functional groups that contribute to its reactivity and biological activity. The presence of the trifluoromethyl and chloro groups enhances its lipophilicity and may influence its interaction with biological targets.
Chemical Formula
- IUPAC Name : this compound
- Molecular Formula : C₁₆H₁₆ClF₃N₂O₂S
- Molecular Weight : 398.82 g/mol
Structural Features
| Feature | Description |
|---|---|
| Chloro Group | Enhances reactivity |
| Trifluoromethyl Group | Increases lipophilicity |
| Sulfanyl Linkage | Potential for nucleophilic attack |
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit significant antimicrobial activity. For instance, derivatives containing pyridine and trifluoromethyl groups have been shown to possess moderate to high antibacterial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound may also act as an inhibitor of certain enzymes. Studies have demonstrated that related compounds can inhibit cholinesterase enzymes, which are critical in neurotransmission . The potential for this compound to interact with these enzymes warrants further investigation.
The biological activity of this compound may involve the following mechanisms:
- Enzyme Interaction : Binding to active sites of enzymes leading to inhibition or modulation.
- Receptor Binding : Potential interaction with cellular receptors influencing signaling pathways.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of similar compounds against clinical isolates of E. coli. The minimum inhibitory concentration (MIC) was found to be significantly lower for compounds with trifluoromethyl substitutions compared to their non-substituted analogs . This suggests that this compound could exhibit comparable or enhanced activity.
Case Study 2: Cholinesterase Inhibition
In a comparative study involving various hydrazine derivatives, ethyl 2-{[(1E)-1-{...}]sulfanyl}acetate demonstrated promising results in inhibiting butyrylcholinesterase (BChE), with an IC50 value indicative of moderate potency . This aligns with findings from other studies where similar structural motifs were associated with enzyme inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
